Welcome to the BenchChem Online Store!
molecular formula C7H12O2 B1617255 2-Oxepanone, 7-methyl- CAS No. 2549-59-9

2-Oxepanone, 7-methyl-

Cat. No. B1617255
M. Wt: 128.17 g/mol
InChI Key: WZRNGGFHDMOCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05670661

Procedure details

3.15 g of 2-methylcyclohexanone and 3.85 g of cyclohexane percarboxylic acid, dissolved in n-hexane, are kept at 50° C. for 3 hours under agitation. The reaction product is treated with H2O, then neutralized with a solution of Na2CO3 and finally extracted with ethyl acetate. After solvent distillation, one obtains 3.3 g of 7-methyl-2-oxepanone, identified by mass spectrometry (EI, 70 eV), yielding the following m/e values: 128, 98, 80, 69, 55, 42.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8].C1CCCCC1.O.C([O-])([O-])=[O:17].[Na+].[Na+]>CCCCCC>[CH3:1][CH:2]1[O:17][C:3](=[O:8])[CH2:4][CH2:5][CH2:6][CH2:7]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
CC1C(CCCC1)=O
Name
Quantity
3.85 g
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
finally extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
After solvent distillation, one

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1CCCCC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.